3-B]Pyridin-2(1H)-one
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Overview
Description
3-B]Pyridin-2(1H)-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-B]Pyridin-2(1H)-one typically involves the formation of the pyrazolopyridine core through various synthetic strategies. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired compound . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-B]Pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-B]Pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-B]Pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparison with Similar Compounds
3-B]Pyridin-2(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine: Similar structure but different substitution patterns.
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused ring structure but different biological activities.
Pyridine-2-one: A simpler structure with different chemical properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]-[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]methyl]-11-(difluoromethyl)-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20F6N4O5S2/c1-9-7-13(26(33)34)39-30-15(9)20-24(48-30)22(43)18(28(45)41-20)17(11-3-5-12(6-4-11)47-32(37)38)19-23(44)25-21(42-29(19)46)16-10(2)8-14(27(35)36)40-31(16)49-25/h3-8,17,26-27,32H,1-2H3,(H2,41,43,45)(H2,42,44,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZLPOEHLAREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=C(C(=O)N3)C(C4=CC=C(C=C4)OC(F)F)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20F6N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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